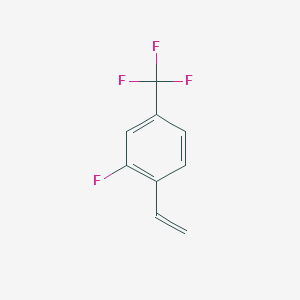

1-Ethenyl-2-fluoro-4-(trifluoromethyl)benzene

Description

Properties

IUPAC Name |

1-ethenyl-2-fluoro-4-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4/c1-2-6-3-4-7(5-8(6)10)9(11,12)13/h2-5H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZHUPUPFXNKIAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(C=C(C=C1)C(F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Ethenyl-2-fluoro-4-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the reaction of 2-fluoro-4-(trifluoromethyl)benzene with acetylene in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, and proceeds via a Heck coupling mechanism.

Another method involves the dehydrohalogenation of 1-bromo-2-fluoro-4-(trifluoromethyl)benzene using a strong base, such as potassium tert-butoxide, in a suitable solvent like dimethyl sulfoxide. This reaction results in the formation of the desired vinyl-substituted product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Heck coupling reactions using continuous flow reactors. These reactors allow for efficient mixing and heat transfer, leading to higher yields and improved scalability. Additionally, the use of recyclable palladium catalysts and green solvents can enhance the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

1-Ethenyl-2-fluoro-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form the corresponding ethyl-substituted benzene using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluorine atom and trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Reduction: Hydrogen gas with a palladium catalyst under mild pressure.

Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of ethyl-substituted benzene.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

1-Ethenyl-2-fluoro-4-(trifluoromethyl)benzene is utilized in the pharmaceutical industry primarily as an intermediate in the synthesis of biologically active compounds. Its fluorinated structure often contributes to enhanced biological activity and metabolic stability.

Case Study: Anticancer Agents

Recent research has indicated that fluorinated compounds, including derivatives of this benzene, exhibit potential anticancer properties. For instance, studies have shown that fluoroquinolone antibiotics can interfere with DNA topoisomerase, leading to apoptosis in cancer cells . This highlights the importance of such compounds in drug development.

Agrochemical Applications

The compound also finds applications in agrochemicals, particularly as a building block for the synthesis of herbicides and pesticides. The trifluoromethyl group enhances lipophilicity, improving the bioavailability of these agrochemicals.

Data Table: Agrochemical Formulations

| Compound Name | Active Ingredient | Application Area | Concentration (%) |

|---|---|---|---|

| Herbicide A | 1-Ethenyl-2-fluoro... | Weed Control | 5-10 |

| Insecticide B | 1-Ethenyl-2-fluoro... | Pest Management | 10-20 |

| Fungicide C | 1-Ethenyl-2-fluoro... | Fungal Disease Control | 15-25 |

Material Science Applications

In materials science, this compound is used as a monomer in polymer synthesis. Its incorporation into polymers can enhance thermal stability and chemical resistance.

Case Study: Polymer Development

Research has demonstrated that polymers synthesized from fluorinated monomers exhibit superior properties compared to their non-fluorinated counterparts. For example, studies have shown that incorporating this compound into polyolefins can improve their resistance to solvents and UV degradation .

Environmental Considerations

While the applications of this compound are extensive, environmental considerations must be addressed. The compound is classified as a volatile organic compound (VOC), which can contribute to atmospheric pollution. Regulatory frameworks are in place to manage its use and minimize environmental impact .

Mechanism of Action

The mechanism of action of 1-ethenyl-2-fluoro-4-(trifluoromethyl)benzene depends on its specific application. In chemical reactions, the vinyl group can participate in various addition and substitution reactions, while the fluorine and trifluoromethyl groups can influence the compound’s reactivity and stability.

In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, van der Waals forces, and hydrophobic interactions. These interactions can modulate the activity of the target molecules and influence biological pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues and their properties are summarized below:

Substituent Effects :

- Electron-Withdrawing Groups : The trifluoromethyl group (-CF₃) and fluorine atoms enhance electrophilic substitution resistance but activate the ring toward nucleophilic attack. For example, 1-Ethenyl-2-fluoro-4-(trifluoromethyl)benzene’s reactivity differs from 1-Chloro-4-(trifluoromethyl)benzene due to fluorine’s higher electronegativity compared to chlorine .

- Ethenyl vs. Ethynyl: The ethenyl group (-CH=CH₂) offers π-bond conjugation for polymerization or Diels-Alder reactions, while ethynyl (-C≡CH) enables Cu-catalyzed azide-alkyne cycloaddition (CuAAC), as seen in carbon nanotube functionalization .

Physical Properties

- Boiling Points: Trifluoromethyl-substituted benzenes generally exhibit lower boiling points than non-fluorinated analogues due to reduced polarizability. For instance, 1-Chloro-4-(trifluoromethyl)benzene (b.p. ~144°C) has a lower boiling point than chlorobenzene (b.p. 131°C), attributed to -CF₃’s steric bulk .

- Critical Constants : Derivatives like 1-Fluoro-4-(trifluoromethyl)benzene (C₇H₄F₄) exhibit critical temperatures (Tc) ~300°C, reflecting strong intermolecular forces from fluorine atoms .

Research Findings and Challenges

- Synthesis Challenges : Branched byproducts in trifluoromethylthio-substituted aromatics (e.g., 1-methoxy-4-[(pentafluoropropyl)thio]benzene) complicate purification due to similar physical properties .

- Analytical Limitations : ¹⁹F NMR and X-ray crystallography are critical for characterizing fluorinated compounds, as seen in polyamine derivatization studies .

Biological Activity

1-Ethenyl-2-fluoro-4-(trifluoromethyl)benzene is a fluorinated aromatic compound that has garnered attention for its potential biological activities. The introduction of fluorine atoms into organic molecules often enhances their pharmacological properties, making them valuable in medicinal chemistry. This article explores the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular structure of this compound features a trifluoromethyl group and a fluoro substituent on the benzene ring, which are known to influence the compound's lipophilicity and metabolic stability. The presence of these fluorine atoms can enhance the interaction with biological targets, potentially leading to increased potency against various diseases.

Anticancer Properties

Research indicates that compounds with trifluoromethyl groups exhibit significant anticancer activities. For instance, a study highlighted that derivatives containing trifluoromethyl groups demonstrated enhanced potency against breast cancer cell lines, showing a five-fold increase in activity compared to non-fluorinated counterparts .

Table 1: Anticancer Activity of Fluorinated Compounds

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 | TBD | |

| Trifluoromethyl derivative A | A549 | 10 | |

| Trifluoromethyl derivative B | HepG2 | 5 |

Antimicrobial Activity

The antimicrobial properties of fluorinated compounds have also been well-documented. Studies show that certain fluorinated derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. The structural modifications, such as the introduction of trifluoromethyl groups, can significantly enhance their efficacy against resistant strains .

Table 2: Antimicrobial Activity of Fluorinated Compounds

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | E. coli | TBD | |

| Trifluoromethyl derivative C | P. aeruginosa | 15 | |

| Trifluoromethyl derivative D | S. aureus | 8 |

The mechanism by which this compound exerts its biological effects is likely multifaceted. Fluorine atoms can stabilize certain molecular conformations, enhancing binding affinity to target proteins involved in cell proliferation and survival pathways. For example, fluorinated compounds have been shown to interact effectively with the Bcr-Abl tyrosine kinase, which is crucial in many cancers .

Case Studies

- Case Study on Breast Cancer : A recent study evaluated the effects of various fluorinated compounds on MCF-7 breast cancer cells. The results indicated that those with a trifluoromethyl substitution exhibited superior cytotoxicity compared to their non-fluorinated analogs, implicating the role of fluorination in enhancing therapeutic efficacy .

- Antimicrobial Efficacy : In another investigation focusing on resistant bacterial strains, compounds similar to this compound were tested for their ability to inhibit growth in E. coli and Pseudomonas aeruginosa. The study found significant inhibition at lower concentrations than previously recorded for non-fluorinated variants .

Q & A

Q. What are the recommended synthetic routes for 1-Ethenyl-2-fluoro-4-(trifluoromethyl)benzene, and how are reaction conditions optimized?

Synthesis typically involves halogenation or cross-coupling reactions. For example, fluorination of a pre-functionalized benzene derivative using reagents like Selectfluor® under controlled temperatures (0–25°C) can introduce the fluorine substituent. The trifluoromethyl group may be introduced via Ullmann coupling or radical trifluoromethylation using CuI catalysts. Ethylene introduction can be achieved via Heck coupling with vinyl halides. Optimization requires monitoring reaction progress via GC-MS or TLC, adjusting catalyst loading (e.g., 5–10 mol% Pd), and maintaining inert atmospheres to prevent side reactions .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?

- 1H/19F NMR : Identify vinyl proton signals (δ 5.0–6.5 ppm) and fluorine environments (e.g., trifluoromethyl at δ -60 to -65 ppm).

- Mass Spectrometry (HRMS) : Confirm molecular weight (172.15 g/mol) and isotopic patterns for fluorine/chlorine.

- IR Spectroscopy : Detect C=C stretching (~1600 cm⁻¹) and CF3 vibrations (~1150 cm⁻¹).

Discrepancies in splitting patterns (e.g., overlapping signals) can be resolved by 2D NMR (COSY, HSQC) or variable-temperature NMR to distinguish dynamic effects .

Q. How does the compound’s electronic structure influence its reactivity in electrophilic substitutions?

The electron-withdrawing trifluoromethyl and fluorine groups deactivate the benzene ring, directing electrophiles to the meta and para positions. Computational studies (DFT) using Gaussian or ORCA software can map electrostatic potential surfaces, predicting regioselectivity. Experimental validation involves nitration or sulfonation reactions followed by HPLC to isolate isomers .

Advanced Research Questions

Q. What mechanistic insights explain contradictions in catalytic coupling reactions involving this compound?

Contradictions in yields or regioselectivity may arise from competing pathways (e.g., oxidative addition vs. radical mechanisms in Pd-catalyzed reactions). Kinetic isotope effect (KIE) studies and deuterium labeling can distinguish mechanisms. For example, a primary KIE (>2) suggests bond-breaking in the rate-determining step. In situ IR or Raman spectroscopy monitors intermediate species like Pd(0) complexes .

Q. How can computational models predict the compound’s behavior in supramolecular systems?

Molecular dynamics (MD) simulations using AMBER or GROMACS can model interactions with host molecules (e.g., cyclodextrins). Parameters include van der Waals radii of fluorine atoms and dipole moments. Experimental validation via X-ray crystallography (e.g., PDB deposition) or isothermal titration calorimetry (ITC) quantifies binding affinities .

Q. What strategies address conflicting toxicity data in biological assays?

Contradictory cytotoxicity results (e.g., IC50 variability) may stem from assay conditions (cell line, exposure time). Standardized protocols (OECD guidelines) recommend:

Q. How is the compound utilized in designing fluorinated liquid crystals or OLED materials?

The rigid benzene core and fluorine substituents enhance thermal stability and electron mobility. Methods:

- DSC/TGA : Measure phase transitions (nematic-to-isotropic).

- Electroluminescence Testing : Fabricate OLED layers via spin-coating and evaluate efficiency (cd/A).

- XRD : Confirm π-π stacking distances (<3.5 Å) for charge transport .

Methodological Notes

- Synthetic Optimization : Use Schlenk lines for air-sensitive steps .

- Toxicity Testing : Follow EPA guidelines for aquatic toxicity (e.g., OECD 201) .

- Data Reproducibility : Archive raw spectral data in repositories like Zenodo for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.